molecular formula C14H22FNO4 B1403620 tert-Butyl 3-(2-ethoxy-1-fluoro-2-oxoethylidene)-piperidine-1-carboxylate CAS No. 878590-43-3

tert-Butyl 3-(2-ethoxy-1-fluoro-2-oxoethylidene)-piperidine-1-carboxylate

Cat. No. B1403620
M. Wt: 287.33 g/mol
InChI Key: OIVPCVALMPKGQL-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-ethoxy-1-fluoro-2-oxoethylidene)-piperidine-1-carboxylate (TBFEPC) is a compound of interest for researchers in the field of synthetic chemistry. TBFEPC has been used in a variety of applications, including organic synthesis and as a catalyst in various types of reactions. TBFEPC is a versatile compound that is relatively easy to synthesize and has a wide range of potential applications.

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis of Tert-butyl Piperidine Derivatives : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized as an important intermediate in biologically active compounds like crizotinib. The synthesis involves three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% (Kong et al., 2016).

Molecular Structure and X-ray Diffraction : Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, a derivative of N-Boc piperazine, and its hydrazide counterpart were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS. X-ray diffraction confirmed their structures, revealing distinct molecular shapes and intermolecular interactions, contributing to their two-dimensional architectures (Kulkarni et al., 2016).

Crystal Structure Insights : The crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, synthesized from a cyclic amino acid ester, was determined using single-crystal X-ray diffraction. The compound showcases a bicyclo[2.2.2]octane structure, including a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

Biological Evaluation

Antibacterial and Antifungal Activities : The synthesized tert-butyl piperazine derivatives were evaluated for their antibacterial and antifungal properties against various microorganisms. While showing moderate activity, these studies highlight the potential therapeutic applications of these compounds (Kulkarni et al., 2016).

properties

IUPAC Name

tert-butyl 3-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FNO4/c1-5-19-12(17)11(15)10-7-6-8-16(9-10)13(18)20-14(2,3)4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVPCVALMPKGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCCN(C1)C(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(2-ethoxy-1-fluoro-2-oxoethylidene)-piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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